molecular formula C13H18N2O3S B2391733 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946300-29-4

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B2391733
M. Wt: 282.36
InChI Key: UYDCYYBTHNJPQB-UHFFFAOYSA-N
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Description

Acetamide derivatives, such as N-substituted acetamides, are a class of compounds that have been studied for their potential uses in medicinal chemistry . They often exhibit a variety of pharmacological actions and have been employed as active ingredients in drug design and production .


Synthesis Analysis

The synthesis of sulfonamide-based indole analogs, which are structurally similar to the compound you asked about, has been described in the literature . These compounds are synthesized by a variety of techniques and have been shown to exhibit strong antimicrobial actions .


Molecular Structure Analysis

The molecular structure of compounds similar to the one you asked about has been studied using various spectroscopic techniques such as IR, 1HNMR, 13CNMR, and elemental analysis . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, indole-sulfonamide undergoes substitution, primarily at the C-3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, the melting and boiling points, solubility, and pH of acetamides have been reported .

Safety And Hazards

The safety data sheets of related compounds provide information about potential hazards, safe handling practices, and emergency procedures .

Future Directions

The development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy . Therefore, drug conjugates are an active area of research and development in medicinal chemistry .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-19(17,18)15-8-4-5-11-6-7-12(9-13(11)15)14-10(2)16/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDCYYBTHNJPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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